Ethylenediamine, N-benzyl-N',N'-dimethyl-N-1-naphthyl-
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Overview
Description
Ethylenediamine, N-benzyl-N’,N’-dimethyl-N-1-naphthyl- is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of a benzyl group, two dimethyl groups, and a naphthyl group attached to the ethylenediamine backbone. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylenediamine, N-benzyl-N’,N’-dimethyl-N-1-naphthyl- can be synthesized through a multi-step process. One common method involves the reaction of 1-naphthylamine with 2-chloroethanamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethylenediamine, N-benzyl-N’,N’-dimethyl-N-1-naphthyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amine groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated amine derivatives.
Scientific Research Applications
Ethylenediamine, N-benzyl-N’,N’-dimethyl-N-1-naphthyl- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor.
Industry: Utilized in the synthesis of dyes and pigments, as well as in the production of polymers.
Mechanism of Action
The mechanism of action of Ethylenediamine, N-benzyl-N’,N’-dimethyl-N-1-naphthyl- involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N’-Benzyl-N,N-dimethylethylenediamine: Similar structure but lacks the naphthyl group.
N,N’-Dimethylethylenediamine: Similar backbone but lacks the benzyl and naphthyl groups
Uniqueness
Ethylenediamine, N-benzyl-N’,N’-dimethyl-N-1-naphthyl- is unique due to the presence of the naphthyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with aromatic systems .
Properties
CAS No. |
102374-79-8 |
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Molecular Formula |
C21H24N2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N'-benzyl-N,N-dimethyl-N'-naphthalen-1-ylethane-1,2-diamine |
InChI |
InChI=1S/C21H24N2/c1-22(2)15-16-23(17-18-9-4-3-5-10-18)21-14-8-12-19-11-6-7-13-20(19)21/h3-14H,15-17H2,1-2H3 |
InChI Key |
YVFCLTQSCDHABA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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